molecular formula C25H28N2O6S B11337878 2-ethyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione

2-ethyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11337878
M. Wt: 484.6 g/mol
InChI Key: PKLISPGFAYQZGQ-UHFFFAOYSA-N
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Description

2-ethyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that features a benzoxazepine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules with high functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the selection of solvents and reagents would be tailored to ensure environmental and economic sustainability .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group like an amine or ester .

Scientific Research Applications

2-ethyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The piperidine and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione apart is the combination of the benzoxazepine core with the piperidine and sulfonyl groups. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

2-ethyl-4-[2-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C25H28N2O6S/c1-3-22-25(30)27(24(29)20-9-4-5-10-23(20)33-22)16-21(28)18-7-6-8-19(15-18)34(31,32)26-13-11-17(2)12-14-26/h4-10,15,17,22H,3,11-14,16H2,1-2H3

InChI Key

PKLISPGFAYQZGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC(CC4)C

Origin of Product

United States

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